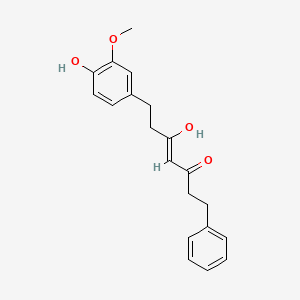
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is a diarylheptanoid, a class of organic compounds characterized by two aromatic rings connected by a heptane chain. This compound is known for its presence in various plants and its potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one typically involves the condensation of appropriate aromatic aldehydes with heptanone derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis .
化学反应分析
Types of Reactions
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds
科学研究应用
Properties of 7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one
7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one is a chemical compound with the molecular formula C20H22O3 and a molecular weight of 310.4 g/mol . It has been reported in Alpinia officinarum and Alpinia conchigera .
Key identifiers:
- PubChem CID: 3061705
- CAS Number: 79559-60-7
- IUPAC Name: 7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
- InChI: InChI=1S/C20H22O3/c1-23-20-15-17(12-14-19(20)22)9-5-6-10-18(21)13-11-16-7-3-2-4-8-16/h2-4,6-8,10,12,14-15,22H,5,9,11,13H2,1H3
- InChIKey: NOHMOWQGVDSLNY-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC=CC=C2)O
Properties of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone is a diarylheptanoid with the molecular formula C20H24O4 and a molecular weight of 328.4 g/mol . It has been reported in Alpinia officinarum .
Key identifiers:
- PubChem CID: 5318228
- CAS Number: 79559-61-8
- IUPAC Name: 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one
- InChI: InChI=1S/C20H24O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-13,18,22-23H,7-8,10-11,14H2,1H3
- InChIKey: JHJPDDBIHSFERA-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)O)O
作用机制
The mechanism of action of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is achieved through the suppression of key enzymes involved in these pathways .
相似化合物的比较
Similar Compounds
Curcumin: Another diarylheptanoid with similar anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, shares structural similarities and biological activities.
Diarylheptanoids from Alpinia officinarum: Exhibit similar antiviral and anti-inflammatory activities .
Uniqueness
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is unique due to its specific substitution pattern on the aromatic rings and the heptane chain, which may confer distinct biological activities and reactivity compared to other diarylheptanoids .
生物活性
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, also known as DPHB (CAS Number: 79559-60-7), is a natural compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article will explore the compound's biological activity, supported by research findings, data tables, and case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22O4 |
| Molecular Weight | 326.39 g/mol |
| CAS Number | 142831-06-9 |
| LogP | 4.09150 |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of DPHB, particularly in the context of Alzheimer's disease (AD). In a study involving PC12 cells and hippocampal neurons, DPHB demonstrated significant protective effects against β-amyloid-induced neurotoxicity. The compound restored cell viability in a concentration-dependent manner and inhibited apoptosis and caspase-3 activation, which are critical indicators of cell death in neurodegenerative conditions .
Mechanism of Action:
DPHB's neuroprotective effects are primarily mediated through the PI3K-Akt-mTOR signaling pathway. The compound was shown to prevent the downregulation of this pathway following Aβ damage, which is crucial for cell survival and function. Additionally, DPHB reduced reactive oxygen species (ROS) production and dendritic injury, further supporting its role as a neuroprotective agent .
Anti-inflammatory Properties
DPHB has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of inflammatory mediators in various cell types. For instance, studies have shown that DPHB can suppress the activation of NF-kB pathways, which are often implicated in inflammatory responses . This inhibition can lead to decreased levels of pro-inflammatory cytokines and may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
-
Alzheimer's Disease Model:
- Objective: To evaluate the neuroprotective effects of DPHB on Aβ-induced toxicity.
- Methodology: PC12 cells were pretreated with varying concentrations of DPHB before exposure to Aβ.
- Findings: DPHB significantly improved cell viability and reduced markers of apoptosis. The protective effects were linked to the activation of PI3K-Akt-mTOR pathways, highlighting its potential as a therapeutic agent for AD .
-
Inflammatory Response Assessment:
- Objective: To assess the anti-inflammatory effects of DPHB on human keratinocytes.
- Methodology: Cells were treated with DPHB followed by stimulation with TNF-alpha.
- Findings: DPHB treatment resulted in reduced expression of inflammatory mediators, suggesting its utility in managing inflammatory skin conditions .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
属性
分子式 |
C20H22O4 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
(Z)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one |
InChI |
InChI=1S/C20H22O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-14,22-23H,7-8,10-11H2,1H3/b18-14- |
InChI 键 |
OVFDCBYFUJKJCF-JXAWBTAJSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)CC/C(=C/C(=O)CCC2=CC=CC=C2)/O)O |
规范 SMILES |
COC1=C(C=CC(=C1)CCC(=CC(=O)CCC2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















